

Technical Guide: Mechanism of Action of SMART-H Compounds

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Compound of Interest		
Compound Name:	SMART-H	
Cat. No.:	B1663119	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMART-H, a member of the 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) class of compounds, is a potent small molecule inhibitor of tubulin polymerization with significant potential as an anticancer therapeutic.[1][2] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3] A key feature of **SMART-H** is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), rendering it effective against cancer cell lines that have developed resistance to other tubulin-targeting agents like taxanes.[1][3][4] Preclinical studies have demonstrated its efficacy in vitro against various cancer cell lines and in vivo in human tumor xenograft models.[1][5][6]

Core Mechanism of Action

The anticancer activity of **SMART-H** is derived from its direct interaction with the cellular cytoskeleton. The compound selectively targets tubulin, a fundamental component of microtubules.

- Molecular Target: αβ-Tubulin heterodimers.[1]
- Binding Site: Competitively binds to the colchicine-binding site on β-tubulin.[1][2][4][7]

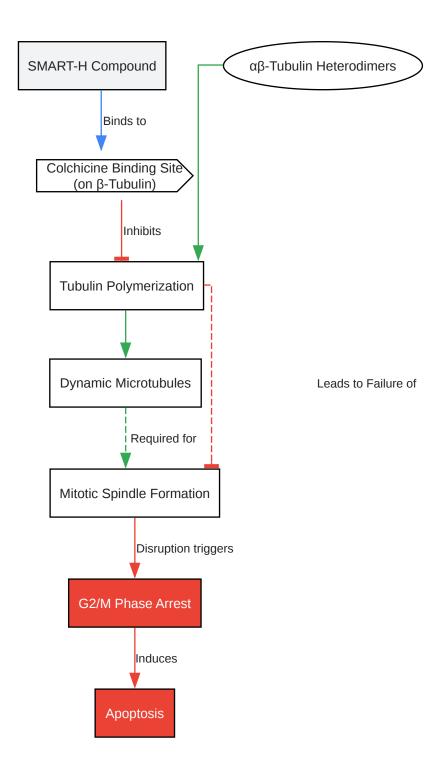
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- Molecular Effect: By occupying the colchicine site, SMART-H physically obstructs the
 polymerization of αβ-tubulin heterodimers into microtubules.[1][2][6] This action disrupts the
 dynamic equilibrium between polymerization and depolymerization, which is critical for
 microtubule function.
- Cellular Consequences: The inhibition of microtubule dynamics leads to a cascade of events culminating in cell death:
 - Mitotic Spindle Disruption: Microtubules are unable to form a functional mitotic spindle, a structure essential for chromosome segregation during cell division.
 - Cell Cycle Arrest: The cell's mitotic checkpoint is activated, causing an arrest in the G2/M phase of the cell cycle.[1][3]
 - Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway,
 leading to programmed cell death.[1][3]





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Core mechanism of action for the **SMART-H** compound.

Quantitative Biological & Pharmacokinetic Data



Summarizes the half-maximal inhibitory concentration (IC₅₀) of **SMART-H** in various human cancer cell lines.

Compound	Cell Line	Cancer Type	IC ₅₀ (nM)	Citation(s)
SMART-H	PC-3	Prostate	~56.39	[2]
SMART-F	PC-3	Prostate	6 - 43	[2]
SMART-F	A375	Melanoma	6 - 43	[2]
Paclitaxel	PC-3	Prostate	5.16	[2]
Colchicine	PC-3	Prostate	~57.6	[2]

Note: Several sources state that **SMART-H** exhibits sub-nanomolar IC₅₀ values against a variety of cancer cells in vitro, though specific values were not always provided.[5][6]

Details the concentration of **SMART-H** required to inhibit tubulin polymerization by 50%.

Compound	Parameter	Value (µM)	Conditions	Citation(s)
SMART-H	IC50	4.23	Bovine brain tubulin	[1]
Colchicine	IC50	4.91	Bovine brain tubulin (Positive Control)	[1]
SMART-H	% Inhib.	90%	10 μM concentration, Bovine brain tubulin	[1]

Presents the efficacy of **SMART-H** in mouse xenograft models.



Model	Treatment	Efficacy Metric (%T/C)	Outcome	Citation(s)
Human Prostate (PC-3)	SMART-H or SMART-F	4 - 30%	Significant tumor growth inhibition	[1][3]
Human Melanoma (A375)	SMART-H or SMART-F	4 - 30%	Significant tumor growth inhibition	[1][3]
Human Prostate (PC-3)	SMART-H (15 mg/kg for 21 days)	Not specified	No apparent neurotoxicity observed	[1][3]

%T/C = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher efficacy.

Parameter	Value / Observation	Species	Citation(s)
Oral Bioavailability	3.3% (at 10 mg/kg)	Rat	[5]
Aqueous Solubility	1.1 ± 0.1 μg/mL	-	[5]
Permeability (Caco-2)	Excellent (Papp = 33 \times 10 ⁻⁶ cm/s)	In vitro	[5]
Metabolic Stability	Half-life: <5 to 30 minutes	Human, Dog, Rat, Mouse (Liver Microsomes)	[6][8]
IV Pharmacokinetics	Favorable: low clearance, long half- life	Rat, Dog	[5]
Metabolism	Major processes: ketone reduction, demethylation	Human (Liver Microsomes)	[6]

Experimental Protocols



This protocol describes a method to measure the effect of **SMART-H** on tubulin assembly in vitro.

- Reagents & Materials:
 - Bovine brain tubulin (>97% pure)
 - General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
 - GTP (1.0 mM)
 - SMART-H compound (dissolved in DMSO)
 - Positive control (e.g., Colchicine) and negative control (DMSO vehicle)
 - Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm).
- Procedure:
 - 1. Prepare a tubulin solution (e.g., 0.4 mg) in ice-cold General Tubulin Buffer.
 - 2. Add aliquots of test compounds (e.g., **SMART-H** at 10 μ M) or controls to the wells of a 96-well plate.
 - 3. Add the tubulin solution to the wells.
 - 4. Initiate polymerization by adding GTP and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.
 - 5. Monitor the increase in absorbance at 340 nm every minute for a specified period (e.g., 15-60 minutes). The increase in absorbance corresponds to the extent of microtubule polymerization.
 - 6. Data Analysis: Compare the rate and extent of polymerization in the presence of **SMART- H** to the vehicle control. Calculate the IC₅₀ value by testing a range of compound concentrations.[1]

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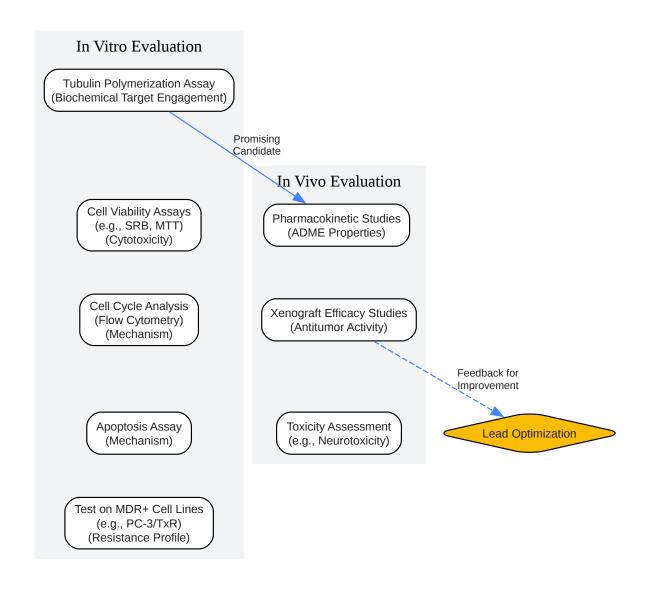




This protocol outlines a general procedure for assessing the antitumor activity of **SMART-H** in a mouse model.

- Materials & Subjects:
 - Immunocompromised mice (e.g., nude mice).
 - Human cancer cells (e.g., PC-3 prostate or A375 melanoma).
 - **SMART-H** formulated in a suitable vehicle.
 - Calipers for tumor measurement.
- Procedure:
 - 1. Subcutaneously implant human cancer cells into the flanks of the mice.
 - 2. Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
 - 3. Randomize mice into treatment and control groups.
 - 4. Administer **SMART-H** (e.g., 15 mg/kg) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal) and schedule (e.g., daily for 21 days).
 - 5. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
 - 6. Monitor animal body weight and general health as indicators of toxicity.
 - 7. At the end of the study, calculate the %T/C to determine efficacy.[1][3]





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General workflow for the preclinical evaluation of **SMART-H**.

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